molecular formula C11H13NO B2901982 3-(4-Ethylphenoxy)propanenitrile CAS No. 379730-09-3

3-(4-Ethylphenoxy)propanenitrile

Cat. No.: B2901982
CAS No.: 379730-09-3
M. Wt: 175.231
InChI Key: YXYLMZUZDBGICV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Ethylphenoxy)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 4-ethylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of nitriles, including this compound, often involves the dehydration of amides or the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethylphenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and molecular interactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects on enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Ethoxyphenoxy)propanenitrile: Similar in structure but with an ethoxy group instead of an ethyl group.

    1-(4-(4-Ethylphenoxy)phenyl)ethanone: Contains a ketone group instead of a nitrile group.

    3-Ethoxy-4-(pentyloxy)benzaldehyde: Contains an aldehyde group and different alkoxy groups.

Uniqueness

3-(4-Ethylphenoxy)propanenitrile is unique due to its specific combination of an ethylphenoxy group and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-ethylphenoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYLMZUZDBGICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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